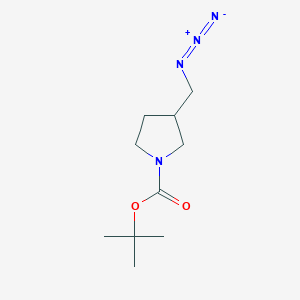

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate

概要

説明

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate is an organic compound featuring a pyrrolidine ring, an azidomethyl group, and a tert-butyl ester

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution reactions, where an azide source reacts with a suitable leaving group on the pyrrolidine ring.

Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

Substitution Reactions: The azidomethyl group can undergo nucleophilic substitution reactions, forming various derivatives.

Click Chemistry: The azide group can participate in click chemistry reactions with alkynes to form 1,2,3-triazoles.

Reduction: The azide group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, appropriate solvents (e.g., dimethylformamide), and controlled temperatures.

Click Chemistry: Copper(I) catalysts, alkynes, and suitable solvents (e.g., water or organic solvents).

Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents (e.g., ethanol).

Major Products

1,2,3-Triazoles: Formed from click chemistry reactions.

Amines: Formed from the reduction of the azide group.

科学的研究の応用

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of complex molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules.

Material Science: Employed in the synthesis of functional materials with specific properties.

作用機序

The mechanism of action of tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate involves its functional groups:

Azide Group: Highly reactive, participates in click chemistry and reduction reactions.

Pyrrolidine Ring: Provides structural stability and can undergo various chemical modifications.

Tert-butyl Ester: Protects the carboxyl group and can be selectively removed under acidic conditions.

類似化合物との比較

Similar Compounds

Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate: Similar structure with the azidomethyl group at a different position.

Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate: Similar structure with a bromoethyl group instead of an azidomethyl group.

Uniqueness

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications in various fields of research.

生物活性

Tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate is a compound of increasing interest in organic synthesis and medicinal chemistry. Its unique structural features and reactivity profiles make it a valuable building block for various applications, including drug development and material science. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

Chemical Structure:

The molecular formula of this compound is . The compound features a pyrrolidine ring, an azidomethyl group, and a tert-butyl ester functional group.

Synthesis:

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Azidomethyl Group: This step often employs nucleophilic substitution reactions where an azide source reacts with a leaving group on the pyrrolidine ring.

- Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions to yield the desired ester.

Biological Activity

The biological activity of this compound is primarily attributed to its functional groups, which enable it to interact with various biological targets.

The mechanism of action involves:

- Azide Group: The azide moiety is highly reactive and participates in click chemistry, allowing for the formation of stable triazole rings, which are significant in biological processes.

- Pyrrolidine Ring: This structure contributes to the compound's stability and allows for various chemical modifications that can enhance biological activity.

- Tert-butyl Ester: This group protects the carboxylic acid functionality, making it more stable under physiological conditions but can be selectively removed when needed .

Applications in Medicinal Chemistry

This compound has several potential applications in medicinal chemistry:

- Drug Development: It serves as a precursor for synthesizing bioactive molecules that may exhibit therapeutic effects against various diseases.

- Bioconjugation: The compound is utilized in click chemistry for conjugating biomolecules, which is crucial for developing targeted therapies and diagnostic tools.

- Material Science: It is also employed in creating functional materials with specific properties that can be tailored for biomedical applications.

Case Studies and Research Findings

Research has demonstrated the potential antibacterial properties of compounds with similar structures. For instance:

- A study on azide-containing compounds indicated their ability to inhibit bacterial growth by interfering with cellular processes such as DNA replication and protein synthesis .

- In another investigation, derivatives of pyrrolidine were shown to exhibit significant enzyme inhibitory activities, suggesting that this compound may also possess similar properties .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique characteristics.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Azidomethyl group, pyrrolidine ring | Potential antibacterial and enzyme inhibitory activity |

| Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | Bromomethyl substituent | Antibacterial properties; enzyme inhibitor |

| Tert-butyl 3-hydroxypyrrolidine-1-carboxylate | Hydroxypyrrolidine structure | Varies; potential for different biological interactions |

特性

IUPAC Name |

tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-5-4-8(7-14)6-12-13-11/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMRWLAIZUYEIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。